tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Description
tert-Butyl 1-methyl-3,8-diazabicyclooctane-3-carboxylate (CAS: 928754-14-7) is a bicyclic amine derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Its structure features a [4.2.0] bicyclo system, which consists of a six-membered ring fused to a four-membered ring, with two nitrogen atoms at positions 3 and 6. The tert-butoxycarbonyl (Boc) group at position 3 serves as a protective group for the amine, while the methyl group at position 1 modulates steric and electronic properties. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological and oncological pathways .
Key physical properties (from ):
- Density: 1.076 g/cm³
- Boiling Point: 295.4°C
- Flash Point: 132.5°C
- Vapor Pressure: 0.00153 mmHg at 25°C
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-7-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3 |
InChI Key |
RXGWRXYPDLNXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CCC1CN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves:
- Starting Materials : tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate and methyl iodide.
- Reaction Conditions : Conducted under basic conditions in an inert atmosphere (nitrogen or argon) to prevent oxidation.
- Purification Techniques : Column chromatography is commonly used to isolate the desired product.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. Its unique structure allows for:
- Formation of complex molecules through multi-step synthetic routes.
- Utilization in the development of new synthetic methodologies.
Medicinal Chemistry
Research indicates that this compound holds potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies have shown that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound is being explored for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Mechanism Studies
This compound is valuable in biochemical research for studying enzyme mechanisms and protein-ligand interactions:
- It can act as both an inhibitor and an activator of enzymes, depending on the specific target and pathway involved.
- Its interactions with enzymes can provide insights into enzyme kinetics and regulatory mechanisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against several bacterial strains, suggesting potential for antibiotic development. |
| Study B | Anticancer Properties | Showed significant inhibition of tumor cell growth in vitro, indicating promise for cancer therapy applications. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways, offering insights into drug design strategies. |
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclic Diazabicyclo Derivatives
Key Differences and Implications
A. Bicyclo System
- [4.2.0] vs. [3.2.1] :
B. Substituent Effects
- Electron-Withdrawing Groups :
- Hydrophobic Groups :
- Salt Forms :
Biological Activity
tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, also known as tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 848591-80-0
The compound features a tert-butyl group and a diazabicyclic structure, which contribute to its unique chemical behavior and biological interactions.
Research indicates that compounds similar to this compound may act as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors could lead to therapeutic applications in sleep disorders and obesity management .
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems. Research into similar compounds indicates they may affect dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .
Study on Orexin Receptor Antagonism
A study focusing on the synthesis of diazabicyclic compounds reported the development of orexin receptor antagonists that showed promise in animal models for sleep modulation . The findings suggest that modifications to the bicyclic structure can enhance receptor binding affinity and selectivity.
Antimicrobial Activity Assessment
In a comparative study of various bicyclic compounds, several were tested against Gram-positive and Gram-negative bacteria. Although specific data on this compound was not highlighted, the results indicated that structural features significantly impacted antimicrobial efficacy .
Research Findings Summary Table
| Property/Activity | Findings |
|---|---|
| Molecular Structure | Bicyclic with tert-butyl and diazine groups |
| Orexin Antagonism | Potential therapeutic applications in sleep disorders |
| Antimicrobial Activity | Related compounds show effectiveness against bacteria |
| Neuropharmacological Effects | Possible influence on neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
